molecular formula C9H12N2O2 B8293261 rac-4-(1-Hydroxyethyl)-N-methylpyridine-2-carboxamide

rac-4-(1-Hydroxyethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B8293261
M. Wt: 180.20 g/mol
InChI Key: CKFRHOQNVSIHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-4-(1-Hydroxyethyl)-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(1-hydroxyethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-6(12)7-3-4-11-8(5-7)9(13)10-2/h3-6,12H,1-2H3,(H,10,13)

InChI Key

CKFRHOQNVSIHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)C(=O)NC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C. and under argon, 393 mg (2.394 mmol) of 4-formyl-N-methylpyridine-2-carboxamide Example 42A were initially charged in 66 ml abs. tetrahydrofuran. At 0° C., 343 mg (2.873 mmol) of methylmagnesium bromide [1.4 mol in toluene/tetrahydrofuran 3/1] were added dropwise, and the reaction solution was stirred at this temperature for 1 h. 200 μl of semisaturated aqueous sodium bicarbonate solution and 200 ml of ethyl acetate were added to the reaction solution. The precipitate was filtered off and washed with ethyl acetate. The filtrate was evaporated.
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
343 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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